N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
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Overview
Description
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C11H15N3O2. It is a type of Schiff base hydrazone, which is known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methoxycarbohydrazide moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular enzymes and receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]thiocarbohydrazide
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is unique due to the presence of the methoxycarbohydrazide moiety, which imparts distinct properties and applications.
Properties
IUPAC Name |
methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYAMLSZOGPJK-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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